(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile
Description
(Z)-2-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a biphenyl group at position 4 and a 3-fluorophenylamino moiety at position 2. The Z-configuration of the α,β-unsaturated nitrile system is critical for its planar geometry, which facilitates π-π stacking interactions and electronic conjugation.
Properties
IUPAC Name |
(Z)-3-(3-fluoroanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3S/c25-21-7-4-8-22(13-21)27-15-20(14-26)24-28-23(16-29-24)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-13,15-16,27H/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBHJFMSWSQQZ-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=CC=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\NC4=CC(=CC=C4)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile , often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of thiazole derivatives with various aryl amines and acrylonitrile under controlled conditions. For instance, the synthesis may utilize halocyclization and iodosulfonylation methods to produce the desired compound with high yield and purity .
Thiazole derivatives have been shown to exhibit various mechanisms of action, primarily through their interactions with cellular pathways involved in cancer cell proliferation and apoptosis. The specific mechanisms include:
- Inhibition of Anti-apoptotic Proteins : Compounds similar to the target molecule have been observed to inhibit proteins that prevent apoptosis, thereby promoting cancer cell death .
- Cell Cycle Arrest : Some studies indicate that thiazole derivatives can induce cell cycle arrest at various phases, particularly G1 or G2/M, leading to reduced cell proliferation .
3.1 Anticancer Activity
The compound has demonstrated significant anticancer activity against various human cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 193.93 | |
| HT-29 (Colon) | 208.58 | |
| H460 (Lung) | 238.14 | |
| SMMC-7721 (Liver) | 274.60 |
These values indicate that the compound exhibits moderate to high cytotoxicity against these cancer cell lines.
3.2 Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been studied for various other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Thiazole compounds are also being investigated for their ability to modulate inflammatory responses, which is crucial in various chronic diseases .
4. Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in preclinical settings:
- Study on A549 Cell Line : A study demonstrated that a related thiazole derivative significantly reduced cell viability in A549 cells through apoptosis induction mechanisms. The compound's IC50 was lower than that of conventional chemotherapeutics like 5-fluorouracil .
- Combination Therapy : Research has indicated that combining thiazole derivatives with other anticancer agents can enhance therapeutic efficacy by targeting multiple pathways simultaneously .
5. Conclusion
The compound This compound exhibits promising biological activities, particularly as an anticancer agent. Its mechanisms of action involve complex interactions with cellular pathways that regulate apoptosis and cell proliferation. Ongoing research is essential to fully elucidate its potential therapeutic applications and optimize its efficacy in clinical settings.
Scientific Research Applications
Anticancer Properties
The compound has demonstrated promising anticancer activities in vitro. Research indicates that thiazole derivatives exhibit potent cytotoxicity against several cancer cell lines, including:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Other Potential Applications
Beyond oncology, (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile may have applications in:
- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives can exhibit antibacterial and antifungal properties .
Case Studies
- Thiazolo[4,5-c]pyridazine Synthesis : A study explored the synthesis of thiazolo[4,5-c]pyridazines using a high-pressure Q-Tube reactor. The resulting compounds showed significant anticancer activity against MCF-7 and HCT-116 cell lines .
- Antimicrobial Screening : Another study evaluated various thiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness, suggesting potential for further development in antimicrobial therapies .
Comparison with Similar Compounds
Structural and Electronic Features
The target compound shares a common acrylonitrile-thiazole scaffold with several analogs, differing in substituent patterns (Table 1).
Table 1: Structural Comparison of Selected Acrylonitrile Derivatives
Key Observations :
- Fluorine in the 3-fluorophenylamino group provides moderate electron-withdrawing effects, balancing solubility and binding affinity, whereas nitro or chloro substituents in analogs amplify electron deficiency, affecting reactivity .
Key Observations :
Aggregation-Induced Emission (AIE) :
- The target compound’s biphenyl-thiazole system may exhibit AIE, akin to (Z)-3-(3',5'-bis(trifluoromethyl)biphenyl-4-yl)-2-(4-bromophenyl)acrylonitrile, where restricted intramolecular rotation in aggregates enhances fluorescence .
- By contrast, non-AIE analogs like (Z)-3-(3,4,5-trimethoxyphenyl)-2-(benzo[b]thiophen-2-yl)acrylonitrile show diminished emission in aggregated states .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and Z-configuration of the acrylonitrile moiety .
- X-ray crystallography : Resolves stereochemical ambiguities and validates bond angles/lengths, critical for structure-activity relationship (SAR) studies .
- Mass spectrometry (HRMS) : Verifies molecular weight (±2 ppm accuracy) and detects isotopic patterns for bromine/fluorine substituents .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .
- Purity and stereochemistry : Impurities or E-isomer contamination (e.g., via HPLC chiral columns) can skew results. Comparative studies with pure Z- and E-forms are recommended .
- Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound bioavailability in cellular assays .
What computational strategies predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes to enzymes (e.g., kinases) or receptors, prioritizing key residues like Ser/Thr in ATP-binding pockets .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories, identifying critical hydrogen bonds/π-π interactions .
- Prediction of Activity Spectra (PASS) : Estimates anti-cancer/antimicrobial potential based on structural analogs (e.g., thiazole derivatives with IC₅₀ < 10 μM) .
How does the Z-configuration influence biological activity compared to the E-isomer?
Q. Advanced
- Stereochemical impact : The Z-isomer’s spatial arrangement enhances π-stacking with aromatic residues (e.g., Tyr in kinase active sites), improving binding affinity. Comparative enzyme inhibition assays show 3–5× higher potency for the Z-form .
- Metabolic stability : Z-configuration reduces steric hindrance, slowing cytochrome P450-mediated degradation (t₁/₂ increased by 2.5× vs. E-isomer in microsomal assays) .
- Synthetic prioritization : Asymmetric synthesis or photoisomerization controls stereochemistry, validated by NOESY NMR correlations .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Continuous flow reactors : Improve yield (≥15% vs. batch) for Pd-catalyzed steps by maintaining inert atmospheres and precise temperature gradients .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce waste .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, reducing purification bottlenecks .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced
- Substituent modulation :
- Biphenyl group : Electron-withdrawing substituents (e.g., -NO₂ at the 4-position) enhance kinase inhibition by 40% .
- Fluorophenyl moiety : Meta-fluorine improves metabolic stability (CLhep reduced by 30% vs. para-substituted analogs) .
- Thiazole ring modifications : Replacing sulfur with selenium increases redox activity but may introduce cytotoxicity .
What analytical techniques quantify degradation products under storage conditions?
Q. Advanced
- Stability-indicating HPLC : Method development with C18 columns (ACN/water gradient) resolves hydrolyzed nitrile (-COOH) and oxidized thiazole products .
- Forced degradation studies : Exposure to heat (60°C), light (ICH Q1B), and acidic/basic conditions identifies labile functional groups (e.g., acrylonitrile hydrolysis at pH < 3) .
- LC-MS/MS : Characterizes degradation pathways (e.g., demethylation of methoxy groups) with MS² fragmentation patterns .
How do solvent polarity and pH affect the compound’s photophysical properties?
Q. Advanced
- Solvatochromism : Bathochromic shifts (~20 nm) in UV-Vis spectra (λmax 320→340 nm) occur in polar solvents due to increased conjugation .
- pH-dependent fluorescence : Protonation of the aniline nitrogen (pKa ~5.2) quenches emission at acidic pH, useful for intracellular pH sensing .
- Aggregation-induced emission (AIE) : In aqueous buffers (>90% H₂O), restricted intramolecular rotation (RIR) enhances quantum yield (Φ from 0.1→0.4) .
What in vitro models best evaluate the compound’s pharmacokinetic (PK) profile?
Q. Advanced
- Caco-2 permeability : Apparent permeability (Papp) >1×10⁻⁶ cm/s predicts oral absorption, with efflux ratio (P-gp/MRP1) <2 indicating low transporter-mediated efflux .
- Microsomal stability : Human liver microsomes (HLM) incubations quantify CYP-mediated clearance. Co-incubation with NADPH/glutathione identifies reactive metabolites .
- Plasma protein binding (PPB) : Equilibrium dialysis shows >95% binding to albumin, necessitating dose adjustments for free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
